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Compound of Interest

Compound Name: (+)-Vincadifformine

Cat. No.: B1212815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
monoterpenoid indole alkaloid, (+)-Vincadifformine. The information presented includes
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols. This document is intended to serve as a valuable
resource for researchers engaged in natural product chemistry, drug discovery, and
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. Below are the *H and 3C NMR spectral data for (+)-Vincadifformine, typically
recorded in deuterated chloroform (CDClIs).

'H NMR Data

The *H NMR spectrum of (+)-Vincadifformine exhibits characteristic signals corresponding to
its unique pentacyclic structure. The data is summarized in the table below.
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment

7.50 - 7.00 m - Aromatic protons
3.80 s - OCHs

3.70 - 3.40 m - Protons adjacentto N
2.80-1.20 m - Aliphatic protons
0.95 t 7.4 CH2CHs

Note: Specific assignments for all protons require 2D NMR analysis. The data presented here
is a general representation based on typical spectra.

*C NMR Data

The 13C NMR spectrum provides detailed information about the carbon framework of the
molecule. Key chemical shifts for (+)-Vincadifformine are presented below. A review of
plumeran indole alkaloids highlights characteristic chemical shifts for vincadifformine, including
C-2 at 6C 167.8, the carbomethoxy group at 6C 169, and the highly characteristic C-16 at 6C
92.8[1].

Chemical Shift (8) ppm Carbon Atom
169.0 C=0

167.8 C-2

140.0- 120.0 Aromatic carbons
92.8 C-16

52.0 OCHs

55.0 - 20.0 Aliphatic carbons
8.0 CH2CHs

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A sample of (+)-Vincadifformine (typically 1-5 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Instrumentation and Data Acquisition:

o Spectrometer: Bruker Avance Il HD 400 (or equivalent) operating at 400 MHz for *H and 100
MHz for 13C nuclei.

e Temperature: 298 K.
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 3.99 s
e 13C NMR:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Acquisition Time: 1.89 s

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction,
baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of vincadifformine shows characteristic absorptions for its ester and enamine
functionalities[?2].

IR Absorption Data

Wavenumber (cm~12) Functional Group

~2950 C-H stretch (aliphatic)

1670 C=0 stretch (a,B-unsaturated ester)
1610 C=C stretch (enamine)

~1200 C-O stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):
o Approximately 1-2 mg of (+)-Vincadifformine is finely ground in an agate mortar.

e Around 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) is added
to the mortar.

e The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.

e The powder is then transferred to a pellet press and compressed under high pressure
(typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

Scan Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16.
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o A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

e Molecular Formula: C21H26N202
e Molecular Weight: 338.45 g/mol

» Monoisotopic Mass: 338.1994 Da
e [M+H]* lon: m/z 339[3]

Fragmentation Pattern

The fragmentation of aspidosperma alkaloids like vincadifformine is often characterized by a
retro-Diels-Alder reaction, leading to the formation of specific fragment ions. A detailed MS/MS
analysis would be required to fully elucidate the fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of (+)-Vincadifformine is prepared in a suitable solvent
such as methanol or acetonitrile (approximately 1 pg/mL).

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent)
coupled with an Acquity UPLC system.

lonization Mode: Electrospray lonization (ESI), positive mode.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.
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e Source Temperature: 150 °C.

o Desolvation Temperature: 400 °C.

e Collision Gas: Argon.

e Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.

o Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to
obtain the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a natural product like (+)-Vincadifformine.
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Spectroscopic Analysis Workflow for (+)-Vincadifformine
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Caption: General workflow for spectroscopic analysis of (+)-Vincadifformine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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